REACTION_CXSMILES
|
[ClH:1].[Cl:2][C:3]1[CH:9]=[CH:8][C:6](N)=[CH:5][C:4]=1[CH3:10].N([O-])=O.[Na+].[S:15](=[O:17])=[O:16]>Cl.C(O)(=O)C>[Cl:2][C:3]1[CH:9]=[CH:8][C:6]([S:15]([Cl:1])(=[O:17])=[O:16])=[CH:5][C:4]=1[CH3:10] |f:0.1,2.3|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(C=C(N)C=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40.9 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
Cuprous chloride
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred between −10° C. to −5° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred magnetically
|
Type
|
CUSTOM
|
Details
|
The mixture was then placed in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C
|
Type
|
CUSTOM
|
Details
|
The diazotization reaction mixture
|
Type
|
CUSTOM
|
Details
|
did not exceed 30° C
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in hexane (500 mL)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of silica gel (100 g)
|
Type
|
WASH
|
Details
|
the filter pad was washed with hexane (300 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |